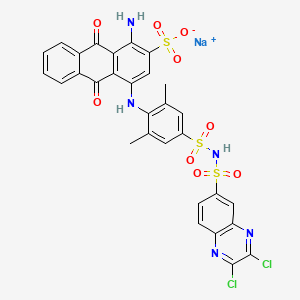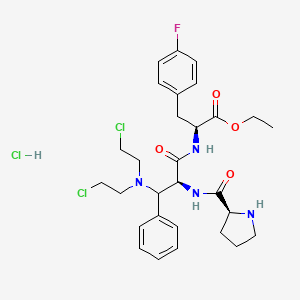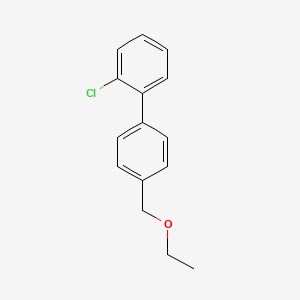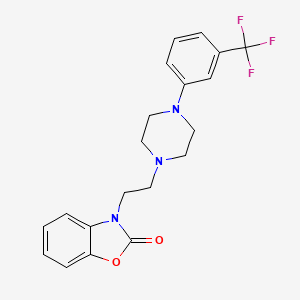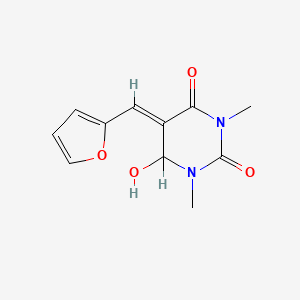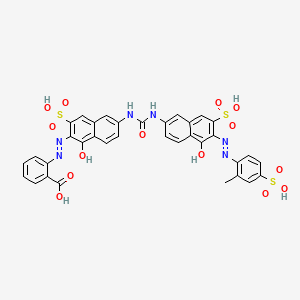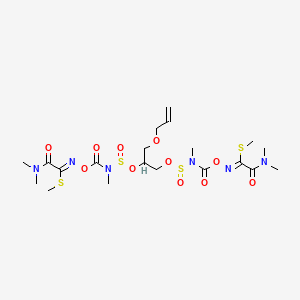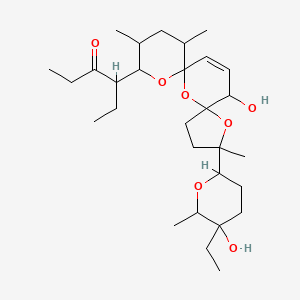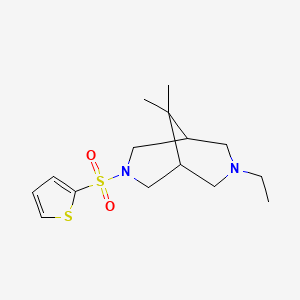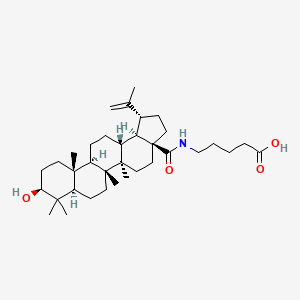
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids This compound is derived from lupane, a naturally occurring triterpene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid typically involves multiple steps starting from lupane. The key steps include:
Oxidation: Lupane is oxidized to form 3beta-hydroxylup-20(29)-en-28-oic acid.
Amidation: The carboxylic acid group of 3beta-hydroxylup-20(29)-en-28-oic acid is then reacted with 5-aminopentanoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive agent with anti-inflammatory and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation and migration of certain cancer cells by interfering with cellular signaling pathways. The compound may also exert anti-inflammatory effects by modulating the activity of enzymes and cytokines involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: A triterpenoid with hepatoprotective and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid is unique due to its specific structure, which combines the lupane skeleton with an amino acid moiety
Propriétés
Numéro CAS |
150840-26-9 |
|---|---|
Formule moléculaire |
C35H57NO4 |
Poids moléculaire |
555.8 g/mol |
Nom IUPAC |
5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C35H57NO4/c1-22(2)23-13-18-35(30(40)36-21-9-8-10-28(38)39)20-19-33(6)24(29(23)35)11-12-26-32(5)16-15-27(37)31(3,4)25(32)14-17-34(26,33)7/h23-27,29,37H,1,8-21H2,2-7H3,(H,36,40)(H,38,39)/t23-,24+,25-,26+,27-,29+,32-,33+,34+,35-/m0/s1 |
Clé InChI |
MLIIQDHFRLLINI-SPODLQDHSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


